molecular formula C21H14ClN3OS B12150262 3-{(E)-[(3-chlorophenyl)imino]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(E)-[(3-chlorophenyl)imino]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12150262
M. Wt: 391.9 g/mol
InChI Key: FAUGMUWZCWUWFW-UHFFFAOYSA-N
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Description

3-{(E)-[(3-chlorophenyl)imino]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound contains a pyrido[1,2-a]pyrimidin-4-one core, which is fused with a phenylsulfanyl group and a (3-chlorophenyl)imino group, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-[(3-chlorophenyl)imino]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 2-mercaptopyridine and a suitable amine under reflux conditions. The reaction is carried out in an anhydrous solvent such as ethanol or tetrahydrofuran, with the addition of a few drops of glacial acetic acid to catalyze the reaction. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{(E)-[(3-chlorophenyl)imino]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-{(E)-[(3-chlorophenyl)imino]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{(E)-[(3-chlorophenyl)imino]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

    3-{(E)-[(3,5-dichlorophenyl)imino]methyl}-1,2-benzenediol: Similar structure with dichlorophenyl and benzenediol groups.

    (E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol: Contains a chlorophenyl and phenol group.

Uniqueness

3-{(E)-[(3-chlorophenyl)imino]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of a pyrido[1,2-a]pyrimidin-4-one core with phenylsulfanyl and (3-chlorophenyl)imino groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C21H14ClN3OS

Molecular Weight

391.9 g/mol

IUPAC Name

3-[(3-chlorophenyl)iminomethyl]-2-phenylsulfanylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C21H14ClN3OS/c22-15-7-6-8-16(13-15)23-14-18-20(27-17-9-2-1-3-10-17)24-19-11-4-5-12-25(19)21(18)26/h1-14H

InChI Key

FAUGMUWZCWUWFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C(=O)N3C=CC=CC3=N2)C=NC4=CC(=CC=C4)Cl

Origin of Product

United States

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